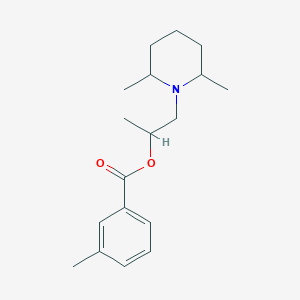![molecular formula C20H22N2O2 B294935 N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide, also known as XE991, is a selective blocker of the Kv7.1 potassium channel. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cardiology.
Wirkmechanismus
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide selectively blocks the activity of Kv7.1 channels by binding to a specific site on the channel protein. Kv7.1 channels are voltage-gated potassium channels that are responsible for regulating the excitability of neurons and cardiac myocytes. When Kv7.1 channels are blocked by this compound, the membrane potential of the cell is depolarized, leading to an increase in neuronal excitability or the development of cardiac arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neurons, this compound can increase the firing rate of action potentials and enhance synaptic transmission. In cardiac myocytes, this compound can prolong the QT interval and increase the risk of developing cardiac arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective blocker of Kv7.1 channels, which allows researchers to study the specific role of these channels in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of this compound is that it can also block other potassium channels, such as Kv7.2 and Kv7.4 channels. This can lead to off-target effects and complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more selective inhibitors of Kv7.1 channels that do not block other potassium channels. This would allow researchers to study the specific role of Kv7.1 channels in various biological processes without the confounding effects of off-target effects.
Another area of interest is the development of this compound derivatives that have improved pharmacological properties, such as increased half-life and bioavailability. This would make this compound more useful as a therapeutic agent for the treatment of various diseases.
Finally, this compound could be used as a tool compound to study the role of Kv7.1 channels in various biological processes, such as cancer cell proliferation and immune cell function. By understanding the specific role of Kv7.1 channels in these processes, researchers may be able to develop new therapies for the treatment of various diseases.
Synthesemethoden
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 9H-xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-1-pyrrolidine to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to modulate the activity of Kv7.1 potassium channels, which are responsible for regulating the excitability of neurons. This compound has been used to study the role of Kv7.1 channels in various neurological disorders such as epilepsy, migraine, and neuropathic pain.
In pharmacology, this compound has been used as a tool compound to study the pharmacological properties of Kv7.1 channels. This compound has been used to screen for potential drugs that can selectively target Kv7.1 channels for the treatment of various diseases such as cardiac arrhythmias and cancer.
In cardiology, this compound has been shown to block the activity of Kv7.1 channels in cardiac myocytes, which can lead to the prolongation of the QT interval and the development of cardiac arrhythmias. This compound has been used to study the role of Kv7.1 channels in cardiac physiology and the development of cardiac arrhythmias.
Eigenschaften
Molekularformel |
C20H22N2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-(2-pyrrolidin-1-ylethyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-11-14-22-12-5-6-13-22)19-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,11-14H2,(H,21,23) |
InChI-Schlüssel |
WWQGKJGFWMZFOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
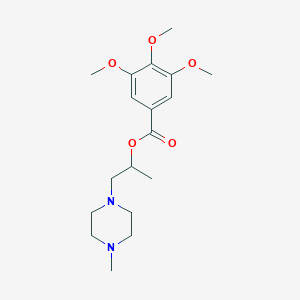
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
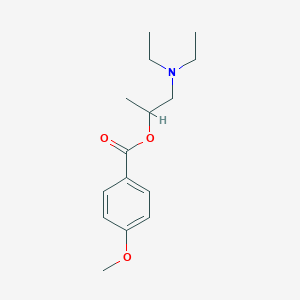
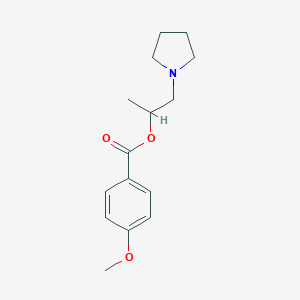
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

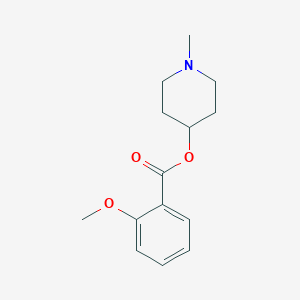
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
